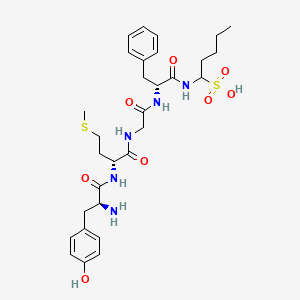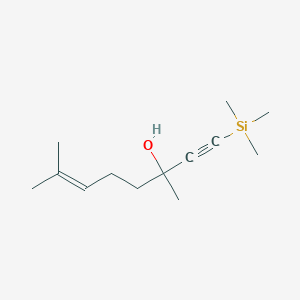
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL is an organic compound with the molecular formula C10H16OSi. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its unique structure, which includes both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL can be synthesized through the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale ethynylation reactions using specialized reactors that can handle the highly reactive nature of acetylene and the stringent conditions required for the reaction. The product is then purified through distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL involves its interaction with various molecular targets and pathways. The compound’s alkyne and alkene groups allow it to participate in a range of chemical reactions, making it a versatile intermediate. In biological systems, it may interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-6-octen-1-yn-3-ol:
Linalool: A naturally occurring terpene alcohol with a similar backbone but without the alkyne functionality.
Citronellol: Another terpene alcohol with a similar structure but different functional groups.
Uniqueness
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL is unique due to the presence of both an alkyne and an alkene group, as well as the trimethylsilyl protective group. This combination of functional groups makes it a valuable intermediate in organic synthesis, offering versatility in chemical reactions and stability during various synthetic processes.
Properties
CAS No. |
78813-35-1 |
|---|---|
Molecular Formula |
C13H24OSi |
Molecular Weight |
224.41 g/mol |
IUPAC Name |
3,7-dimethyl-1-trimethylsilyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C13H24OSi/c1-12(2)8-7-9-13(3,14)10-11-15(4,5)6/h8,14H,7,9H2,1-6H3 |
InChI Key |
KCBRLSJXCOJNBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C#C[Si](C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


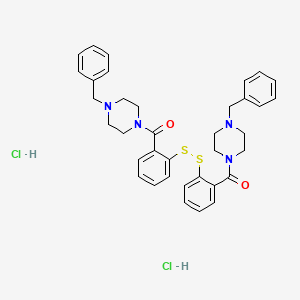
![{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14439728.png)
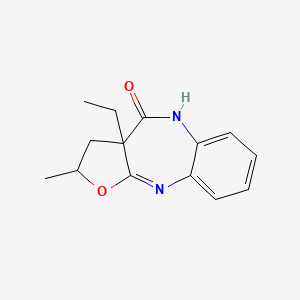
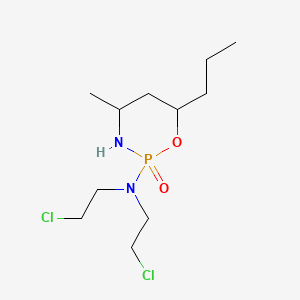

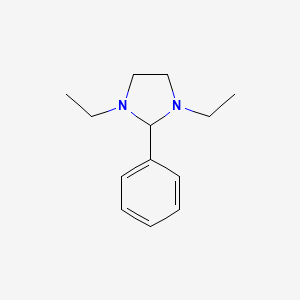


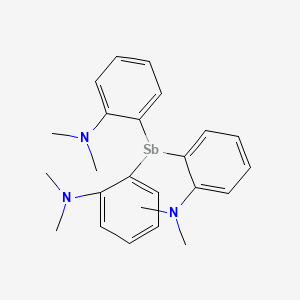
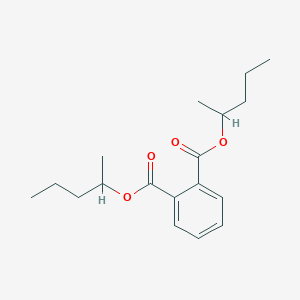
![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)
